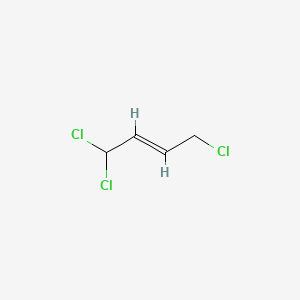

1,1,4-Trichloro-2-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

57808-36-3 |

|---|---|

Molecular Formula |

C4H5Cl3 |

Molecular Weight |

159.44 g/mol |

IUPAC Name |

(E)-1,1,4-trichlorobut-2-ene |

InChI |

InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h1-2,4H,3H2/b2-1+ |

InChI Key |

LSNLOFDRJFJKDX-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/C(Cl)Cl)Cl |

Canonical SMILES |

C(C=CC(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,4 Trichloro 2 Butene

The synthesis of 1,1,4-trichloro-2-butene is a significant process in industrial organic chemistry, primarily serving as an intermediate in the production of other chemicals. ontosight.aiontosight.ai The methodologies to obtain this compound are diverse, each with distinct precursors, reaction conditions, and outcomes.

Mechanistic Investigations of 1,1,4 Trichloro 2 Butene Reactivity

Electrophilic Addition Reactions of the Alkene Moiety in 1,1,4-Trichloro-2-butene

Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich π-bond of the alkene. nih.gov The presence of electron-withdrawing chlorine atoms deactivates the double bond of this compound towards electrophilic attack compared to a simple alkene. However, addition reactions with strong electrophiles like halogens and hydrogen halides are still mechanistically significant.

Hydrohalogenation: The addition of hydrogen halides (HX, such as HCl or HBr) to an alkene begins with the protonation of the double bond by the strong acid. masterorganicchemistry.com This step is rate-determining and forms a carbocation intermediate. masterorganicchemistry.com The regioselectivity of the reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more existing hydrogen atoms, leading to the formation of the most stable carbocation intermediate. masterorganicchemistry.com

For this compound (Cl₂CH-CH=CH-CH₂Cl), protonation can occur at either C-2 or C-3:

Path A (Protonation at C-2): Forms a secondary carbocation at C-3. This carbocation is adjacent to a CH₂Cl group.

Path B (Protonation at C-3): Forms a secondary carbocation at C-2. This carbocation is adjacent to the strongly electron-withdrawing CHCl₂ group.

The electron-withdrawing inductive effect of the dichloromethyl group (CHCl₂) would significantly destabilize the carbocation at C-2 (Path B). Therefore, Path A is more favorable, leading to the formation of the more stable C-3 carbocation. Subsequent attack by the halide ion (X⁻) at C-3 would yield the major product, 1,1,4-trichloro-3-halobutane.

The functionalization of the alkene in this compound via electrophilic addition follows a two-step mechanism.

Step 1: Formation of a High-Energy Intermediate. An electrophile (E⁺) attacks the π electrons of the C=C double bond. In hydrohalogenation, this involves protonation, leading to a carbocation intermediate. masterorganicchemistry.com In halogenation, a bridged halonium ion is formed. masterorganicchemistry.com This initial step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

Step 2: Nucleophilic Attack. A nucleophile (Nu⁻), which is the conjugate base of the electrophile (e.g., a halide ion), attacks the positively charged intermediate. In the case of a carbocation intermediate, the nucleophile attacks the electrophilic carbon. libretexts.org In the case of a halonium ion, the nucleophile performs a backside attack on one of the carbon atoms of the ring, causing it to open. masterorganicchemistry.com

These reactions can be stereoselective. Halogenation via the cyclic halonium ion results in anti-addition, where the two halogen atoms add to opposite faces of the original double bond. masterorganicchemistry.com Hydrohalogenation proceeding through a planar carbocation can lead to a mixture of syn and anti addition products.

Nucleophilic Substitution Reactions at Chlorinated Centers in this compound

Nucleophilic substitution in this compound primarily occurs at the C-4 position. The C-Cl bond at this position is a primary allylic halide, which is significantly more reactive towards substitution than the vinylic halides at the C-1 position. Vinylic halides are generally unreactive towards SN1 or SN2 reactions due to the high energy of a vinylic carbocation and the stronger sp² C-Cl bond. wikipedia.org

The substitution at the allylic C-4 position can proceed via two main mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride ion) departs. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics (Rate = k[R-X][Nu⁻]). libretexts.orguci.edu This pathway is favored by strong nucleophiles and polar aprotic solvents. wikipedia.orguci.edu

SN1 Mechanism: This is a two-step mechanism. The first step involves the slow, rate-determining departure of the leaving group to form a resonance-stabilized allylic carbocation. bits-pilani.ac.in The second step is the rapid attack of the nucleophile on the carbocation. The reaction rate depends only on the concentration of the substrate, following first-order kinetics (Rate = k[R-X]). uci.edubits-pilani.ac.in This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. uci.edu

The table below summarizes the key differences between the SN1 and SN2 pathways at the C-4 position of this compound.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps via carbocation intermediate | One concerted step |

| Substrate | Favored by stable carbocations (allylic is favorable) | Favored by less sterically hindered substrates (primary is favorable) |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., RS⁻, N₃⁻, CN⁻) |

| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization if chiral center is formed | Inversion of configuration |

Data sourced from general principles of nucleophilic substitution reactions. libretexts.orguci.edubits-pilani.ac.in

The primary allylic chloride at C-4 is an active site for reaction with a variety of soft and hard nucleophiles, typically via an SN2 mechanism with strong nucleophiles.

Amines: Primary and secondary amines are effective nucleophiles that can displace the chloride at C-4 to form the corresponding allylic amines. The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic C-4 carbon.

Thiols: While thiols (R-SH) are weakly nucleophilic, their conjugate bases, thiolate anions (R-S⁻), are excellent nucleophiles. Thiolates, formed by treating a thiol with a base, readily react with the C-4 chloride of this compound to yield allylic sulfides. acs.org

Phosphoric Compounds: Phosphorus-based nucleophiles, such as phosphines (R₃P), can attack the C-4 position to form phosphonium (B103445) salts. These reactions are analogous to the quaternization of amines.

Elimination Reactions Involving this compound

Elimination reactions, specifically dehydrohalogenation, are important transformations for halogenated hydrocarbons. chemicalnote.com These reactions typically occur in the presence of a base and lead to the formation of alkenes. cuny.edu For polychlorinated compounds, elimination can be a pathway to synthesize conjugated dienes, which are valuable monomers for polymerization. wikipedia.org

The dehydrohalogenation of this compound (Cl₂CH-CH=CH-CH₂Cl) most likely proceeds via an E2 (Elimination Bimolecular) mechanism. This is a concerted, one-step process where the base removes a proton, the C=C π-bond forms, and the leaving group departs simultaneously. chemicalnote.com The reaction follows second-order kinetics. spcmc.ac.in

The most probable pathway is the 1,4-elimination of HCl across the C-3 and C-4 positions. In this scenario, a base would abstract a proton from C-3, followed by the formation of a double bond between C-3 and C-4 and the concurrent expulsion of the chloride ion from C-4. This results in the formation of a conjugated diene, 1,1-dichloro-1,3-butadiene . This pathway is favored because it removes the reactive allylic chloride and leads to a stabilized, conjugated π-system.

A kinetic study on the dehydrochlorination of the related isomer, 2,3,4-trichloro-1-butene (B1195082), with methanolic sodium hydroxide (B78521) confirmed that the reaction proceeds via an E2 mechanism to produce 2,3-dichloro-1,3-butadiene. chempap.org The reaction was found to obey second-order kinetics. chempap.org Given the structural similarities and the favorability of forming a conjugated diene, a similar E2 mechanism is the most plausible pathway for this compound.

The table below presents kinetic data for the dehydrochlorination of the isomer 2,3,4-trichloro-1-butene, which serves as an illustrative example of the E2 process in a trichlorobutene system.

| Temperature (°C) | Rate Constant (k) [l mol⁻¹ s⁻¹] | Activation Energy (Ea) [kcal mol⁻¹] |

| 0 | 0.0016 | 17 ± 0.5 |

| 20 | 0.0203 | 17 ± 0.5 |

| 40 | 0.1750 | 17 ± 0.5 |

| 60 | 1.1070 | 17 ± 0.5 |

Data for the dehydrochlorination of 2,3,4-trichloro-1-butene by methanolic sodium hydroxide. chempap.org

Dehydrochlorination Processes and Stereochemical Outcomes

The dehydrochlorination of chlorinated butenes is a critical reaction for the synthesis of various dienes and other valuable chemical intermediates. The reactivity and stereochemical outcome of this elimination reaction are highly dependent on the specific isomer of trichlorobutene used and the reaction conditions employed.

In the case of 2,3,4-trichloro-1-butene, dehydrochlorination with a methanolic solution of sodium hydroxide follows a second-order reaction mechanism, indicative of an E2 pathway. chempap.org This reaction is significantly faster than the dehydrochlorination of 2,3,3-trichloro-1-butene (B1206448) under the same conditions. chempap.org For instance, at 40°C, the dehydrochlorination of 2,3,4-trichloro-1-butene is 436 times faster than that of its isomer. chempap.org The activation energy for the dehydrochlorination of 2,3,4-trichloro-1-butene is 17 ± 0.5 kcal/mol, which is lower than the 20 ± 1.2 kcal/mol required for 2,3,3-trichloro-1-butene, further explaining the observed rate difference. chempap.org

The treatment of 1,2,3-trichlorobutane (B98501) with solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) under anhydrous conditions leads to the elimination of one equivalent of HCl, producing a mixture of 2,3-dichloro-1-butene and 1,2-dichloro-2-butene (B87124) with yields often exceeding 85%. The specific stereochemistry of the resulting dichlorobutenes is influenced by the stereochemistry of the starting trichlorobutane and the reaction conditions.

Formation of Butadiene Derivatives

The elimination of HCl from trichlorobutenes can lead to the formation of various butadiene derivatives, which are important monomers in the production of synthetic rubbers and other polymers. For example, 2,3-dichloro-1,3-butadiene, a comonomer for chloroprene (B89495), can be produced from 2,3,4-trichloro-1-butene. chempap.org

The synthesis of 1,2-butadiene (B1212224) can be achieved through the dehydrochlorination of dichlorobutenes, such as 2,3-dichloro-1-butene or 1,2-dichloro-2-butene, using zinc dust. google.com These dichlorobutene (B78561) precursors can themselves be prepared by the reaction of 1,2,3-trichlorobutane with solid KOH. google.com

Furthermore, the radical tributyltin hydride reduction of 1,1,1,4-tetrachlorobut-2-ene results in the formation of 1,1,4-trichloro-1-butene and this compound. lookchem.com This occurs due to the preferential abstraction of a chlorine atom from the trichloromethyl group. lookchem.com In contrast, a palladium-catalyzed reduction of the same starting material exclusively yields 1,1-dichlorobutadiene via an oxidative addition-β-elimination mechanism. lookchem.com This highlights how different mechanistic pathways can lead to distinct butadiene derivatives from a common precursor.

Oxidative Transformations of this compound

Epoxidation and Dihydroxylation Pathways

The carbon-carbon double bond in this compound is susceptible to oxidative transformations such as epoxidation and dihydroxylation. Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide ring. This reaction is commonly carried out using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The mechanism is concerted, with the oxygen atom being delivered to the same side of the double bond, resulting in a syn addition. libretexts.org

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can proceed through either a syn or anti pathway, leading to different stereoisomers. Syn-dihydroxylation can be achieved using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orgpressbooks.pub The reaction with OsO₄ is a concerted process that forms a cyclic osmate ester intermediate, which is then hydrolyzed to yield a syn-diol. pressbooks.pub Due to the toxicity and expense of OsO₄, catalytic amounts are often used in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). pressbooks.pub

Anti-dihydroxylation is typically achieved through the acid-catalyzed ring-opening of an epoxide. libretexts.org The initial epoxidation of the alkene is followed by hydrolysis under acidic conditions. The nucleophilic attack of water occurs from the side opposite to the epoxide oxygen, resulting in an anti-diol. libretexts.org

The choice of reagents and reaction conditions allows for the stereoselective synthesis of different diol products from this compound.

Mechanisms of Cleavage Reactions

Oxidative cleavage of the double bond in this compound breaks the molecule into smaller carbonyl-containing fragments. Ozonolysis is a powerful method for this transformation. libretexts.org The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. libretexts.org Reductive workup of the ozonide, typically with zinc metal or dimethyl sulfide (B99878), yields aldehydes or ketones. libretexts.org

Potassium permanganate (KMnO₄) under harsh conditions (e.g., hot, basic) can also cleave the double bond. pressbooks.pub However, KMnO₄ is a stronger oxidizing agent than ozone and will further oxidize any resulting aldehydes to carboxylic acids. pressbooks.pub The specific products depend on the substitution pattern of the original alkene.

Another method for cleaving a double bond involves a two-step process: dihydroxylation followed by cleavage of the resulting 1,2-diol with periodic acid (HIO₄). libretexts.org This sequence provides an alternative to ozonolysis.

Rearrangement Pathways and Isomerization of this compound

Allylic Rearrangements

This compound can undergo allylic rearrangements, a type of reaction where a double bond shifts to an adjacent position. wikipedia.org This process is common in allylic systems and can occur via nucleophilic or electrophilic mechanisms. wikipedia.org The rearrangement is driven by the formation of a stabilized allylic carbocation or a related transition state.

An example of an allylic rearrangement is the isomerization of 1,1,1-trichloro-2-alkenes to 1,1,3-trichloro-1-alkenes, which can be catalyzed by copper metal at elevated temperatures. cdnsciencepub.com This particular rearrangement is favored due to the formation of a more stable, conjugated vinylidene chloride structure. cdnsciencepub.com

In the context of nucleophilic substitution reactions, an allylic shift can lead to the formation of a product where the nucleophile has attacked at the γ-position relative to the leaving group, with a corresponding shift of the double bond. For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide can yield both 2-buten-1-ol (direct substitution) and 3-buten-2-ol (B146109) (allylic rearrangement product). wikipedia.org The extent of the allylic rearrangement is influenced by factors such as steric hindrance at the site of direct attack. wikipedia.org

Isomerization Mechanisms under Various Conditions

The isomerization of this compound and related polychlorinated butenes is a process of significant interest, often influenced by thermal conditions, catalysts, and the presence of radical inhibitors. Investigations into these rearrangements reveal the lability of the chlorine atoms and the propensity of the butene scaffold to undergo allylic shifts.

One notable isomerization pathway involves the conversion of 1,1,1,4-tetrachloro-2-butene to a mixture of 1,1,4-trichloro-1-butene and this compound. This reaction proceeds via a radical reduction mechanism using tributyltin hydride, where a chlorine atom is preferentially abstracted from the trichloromethyl group. lookchem.com In contrast, a palladium-catalyzed reduction of the same starting material leads exclusively to 1,1-dichlorobutadiene, highlighting the divergence of reaction pathways based on the chosen conditions. lookchem.com

Catalytic vapor-phase isomerization has also been demonstrated for related compounds. For instance, 1,1,1,4-tetrachloro-2-butene can be isomerized to 1,1,3-trichloro-1-alkenes. cdnsciencepub.com This transformation is believed to be driven by the formation of a more resonance-stabilized vinylidene chloride structure. cdnsciencepub.com The isomerization can be carried out catalytically over copper metal beads at elevated temperatures. cdnsciencepub.com For example, passing the vapors of trans-1,1,1,4-tetrachloro-2-butene over copper at 220°C results in an 81% conversion to the isomerized product in a single pass. cdnsciencepub.com

The isomerization of dichlorobutenes, which are structurally related to this compound, has also been studied. The isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene (B1205564) can be catalyzed by copper salts, and the influence of radical inhibitors on this process has been investigated. sci.am Furthermore, the photoinitiated isomerization of 2-butenes in the presence of hydrogen sulfide has been observed, where cis-trans isomerization occurs alongside addition reactions. cdnsciencepub.com The rate of isomerization is found to be greater than the rate of addition under specific conditions. cdnsciencepub.com

Table 1: Isomerization Reactions of Chlorinated Butenes

| Starting Material | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| 1,1,1,4-Tetrachloro-2-butene | Tributyltin hydride (radical reduction) | 1,1,4-Trichloro-1-butene and this compound | lookchem.com |

| trans-1,1,1,4-Tetrachloro-2-butene | Copper metal beads, 220°C (vapor phase) | Isomerized trichloroalkene | cdnsciencepub.com |

| 1,4-Dichloro-2-butene | Copper salts | 3,4-Dichloro-1-butene | sci.am |

| cis-2-Butene | Hydrogen sulfide, UV light | trans-2-Butene | cdnsciencepub.com |

Cyclization Reactions Triggered by this compound Scaffolds

While direct studies on the cyclization of this compound are not extensively documented in the provided literature, the reactivity of structurally similar chlorinated butene scaffolds provides significant insights into potential cyclization pathways. These reactions often proceed through the formation of reactive intermediates, such as carbocations, which can then undergo intramolecular cyclization.

A relevant example is the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones to form 3-trichloromethylindan-1-ones. beilstein-journals.orgbeilstein-journals.org This transformation is efficiently achieved in the presence of a Brønsted superacid like triflic acid (TfOH) at elevated temperatures. beilstein-journals.org The mechanism involves the protonation of the carbonyl oxygen by the superacid, which generates a key reactive O-protonated intermediate. beilstein-journals.org This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring to form the five-membered indanone ring system. beilstein-journals.org The reaction proceeds in high yields, demonstrating the utility of the trichlorobutene scaffold in constructing complex cyclic molecules. beilstein-journals.org

It has also been shown that the corresponding 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones can serve as precursors for this cyclization. beilstein-journals.org Under the superacidic conditions, these hydroxy ketones undergo dehydration to form the aforementioned trichlorobut-2-en-1-ones in situ, which then cyclize to the indanone products. beilstein-journals.org This one-pot dehydration-cyclization process offers an economical route to these cyclic compounds. beilstein-journals.org

The success of this cyclization is dependent on the electronic nature of the aryl group. Electron-donating groups on the aromatic ring facilitate the reaction, while electron-withdrawing groups, such as a nitro group, can render the aromatic ring insufficiently nucleophilic for the cyclization to occur. beilstein-journals.org

Furthermore, tandem alkylation-cyclization reactions involving endocyclic enol ethers and trichloroacetimidates have been investigated for the synthesis of oxygen heterocycles. syr.edu This strategy involves the formation of an oxocarbenium ion intermediate which is then trapped intramolecularly by a nucleophile to form a cyclic product. syr.edu While not directly involving this compound, these studies underscore the principle of using chlorinated building blocks to initiate cyclization cascades.

Table 2: Cyclization of 1-Aryl-4,4,4-trichlorobut-2-en-1-ones

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Aryl-4,4,4-trichlorobut-2-en-1-one | Triflic acid (TfOH), 80°C | 3-Trichloromethylindan-1-one | Up to 92% | beilstein-journals.org |

| 1-Aryl-4,4,4-trichloro-3-hydroxybutan-1-one | Triflic acid (TfOH), 80°C | 3-Trichloromethylindan-1-one | Up to 86% | beilstein-journals.org |

Advanced Spectroscopic and Structural Characterization of 1,1,4 Trichloro 2 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 1,1,4-Trichloro-2-butene

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound (Cl₂CH-CH=CH-CH₂Cl), a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon environments.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to its different proton environments. The vinylic protons (CH =CH ) typically resonate in the downfield region, generally between δ 5.5 and 6.5 ppm, due to the deshielding effect of the double bond. Their chemical shifts and coupling constants are highly dependent on the stereochemistry (E/Z isomerism) of the double bond.

The alkane protons include the methine proton of the dichloromethyl group (-CH-Cl₂) and the methylene (B1212753) protons of the chloromethyl group (-CH₂-Cl). The methine proton, being attached to a carbon bearing two electronegative chlorine atoms, would appear significantly downfield. The methylene protons, adjacent to a single chlorine atom, would also be deshielded, but to a lesser extent than the methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -CH Cl₂ | 6.0 - 6.5 | Doublet of doublets (dd) | ~5-8 Hz (to adjacent vinylic H) |

| -CH=CH - | 5.8 - 6.2 | Multiplet (m) | ~10-16 Hz (vinylic coupling), ~5-8 Hz (allylic coupling) |

| =CH-CH ₂Cl | 4.0 - 4.5 | Doublet (d) | ~5-7 Hz (to adjacent vinylic H) |

Note: These are predicted values based on general principles and data from similar chlorinated alkenes. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The four carbon atoms of this compound are chemically distinct and would therefore give rise to four separate signals. The presence of chlorine atoms has a strong deshielding effect, shifting the signals of the attached carbons downfield.

The carbons of the double bond (C2 and C3) are expected to appear in the vinylic region of the spectrum, typically between δ 120 and 140 ppm. The C1 carbon, bonded to two chlorine atoms, will be significantly deshielded and is expected to resonate around δ 70-80 ppm. The C4 carbon, bonded to a single chlorine atom, will appear further upfield compared to C1, likely in the δ 40-50 ppm range. For comparison, in related compounds like 1,3,4-trichlorobut-1-ene, chlorine-bearing carbons have been noted in the δ 110–125 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 1 (-CHCl₂) | 70 - 80 |

| C 2 (-C H=CH-) | 125 - 135 |

| C 3 (-CH=C H-) | 120 - 130 |

| C 4 (-C H₂Cl) | 40 - 50 |

Note: These are estimated ranges. The precise values can be influenced by isomerism and solvent effects.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the molecule's connectivity and stereochemistry. e-bookshelf.deresearchgate.net

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. researchgate.net This would confirm the -CHCl-CH=CH-CH₂Cl connectivity by showing cross-peaks between the methine proton and the adjacent vinylic proton, between the two vinylic protons, and between the other vinylic proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. rsc.orgcornell.edu This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.0-4.5 ppm would show a cross-peak with the carbon signal at ~40-50 ppm, confirming the -CH₂Cl group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): A ROESY (or NOESY) experiment is essential for determining the stereochemistry of the double bond (E vs. Z). researchgate.netmdpi.com This technique detects protons that are close to each other in space, regardless of whether they are bonded. For the Z-isomer, a cross-peak would be expected between the two vinylic protons. For the E-isomer, ROESY correlations would be observed between the vinylic protons and the protons on the adjacent carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in this compound

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational isomers. vu.lts-a-s.org

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific bonds.

C=C Stretch: The carbon-carbon double bond stretch is a key feature. In alkenes, this vibration typically gives rise to a band in the 1640-1680 cm⁻¹ region. libretexts.org For chlorinated alkenes, this band may be found between 1650 and 1670 cm⁻¹. The intensity of this band in the IR spectrum depends on the change in the dipole moment during the vibration, which is influenced by the symmetry around the double bond.

C-Cl Stretches: The carbon-chlorine stretching vibrations are characteristic of alkyl halides and typically appear in the fingerprint region of the IR spectrum, between 550 and 850 cm⁻¹. libretexts.orglibretexts.org Since this compound has two different types of C-Cl bonds (-CHCl₂ and -CH₂Cl), multiple bands may be observed in this region. The C-Cl stretches are often strong in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| =C-H | Stretch | 3000 - 3100 |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C=C | Stretch | 1650 - 1670 |

| C-H | Bend | 1300 - 1470 |

| C-Cl | Stretch | 550 - 850 |

Molecules with single bonds can exist as a mixture of different rotational isomers, or conformers, at room temperature. nih.gov For this compound, rotation around the C2-C3 single bond is restricted by the double bond, but rotation is possible around the C1-C2 and C3-C4 single bonds. This can lead to different stable conformers with distinct energies and geometries.

Vibrational spectroscopy is a powerful technique for studying conformational equilibria. tno.nlnih.gov Different conformers will have slightly different vibrational frequencies due to changes in their local symmetry and vibrational coupling. By studying the IR and Raman spectra at different temperatures or in different solvents, it is possible to observe changes in the relative intensities of certain bands. researchgate.net For example, as the temperature is lowered, the equilibrium will shift to favor the most stable conformer, leading to a simplification of the spectrum. The appearance of new bands or shoulders on existing bands upon changing conditions can indicate the presence of multiple conformers. researchgate.net This type of analysis allows for the determination of the relative stabilities of the different conformers.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₄H₅Cl₃), electron ionization (EI) is a common method to generate ions. uni-saarland.de In this process, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+). uni-saarland.de The molecular ion for this compound has a nominal mass of 158 g/mol (calculated using the most abundant isotopes, ¹²C, ¹H, and ³⁵Cl). chemspider.comnih.gov

The presence of chlorine atoms is readily identifiable in the mass spectrum due to their distinct isotopic distribution. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic pattern of isotopic peaks for the molecular ion and any chlorine-containing fragments. For a fragment with three chlorine atoms, the expected isotopic pattern for the M, M+2, M+4, and M+6 peaks would be in a ratio of approximately 27:27:9:1.

The molecular ions generated in the mass spectrometer are often energetically unstable and undergo fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is predictable and provides valuable information about the compound's structure. For halogenated alkenes like this compound, common fragmentation pathways include:

Loss of a chlorine radical (•Cl): This is a very common fragmentation for chlorinated compounds, leading to a prominent peak at M-35 (or M-37).

Cleavage of C-C bonds: The carbon-carbon bonds, particularly those adjacent to the double bond or the C-Cl bonds, can break. For example, cleavage alpha to the dichloromethyl group could occur.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule can lead to a peak at M-36.

Rearrangements: Complex rearrangements can occur, leading to a variety of smaller fragment ions.

The mass spectrum of the related isomer, 1,1,2-trichloro-1-butene, shows significant peaks at m/z values of 51, 87, and 123, which correspond to various fragment ions. nih.gov Similar fragmentation patterns, influenced by the positions of the chlorine atoms and the double bond, are expected for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile organic compounds in a mixture. chemours.com It is a primary method for assessing the purity of this compound and for identifying its presence in various matrices. lgcstandards.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium, transports the sample through a long, thin capillary column. chemours.com The separation of components is based on their differential partitioning between the mobile carrier gas phase and the stationary phase coated on the inside of the column. epa.gov Compounds like this compound are separated based on their boiling points and polarity.

As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized. epa.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. The identification of this compound is confirmed by matching its measured retention time (the time it takes to travel through the GC column) and its mass spectrum with those of a certified reference standard analyzed under the same conditions. lgcstandards.comepa.gov

GC-MS methods, such as those based on EPA Method 524.2, are used for the analysis of purgeable volatile organic compounds in water. epa.gov While this compound is not explicitly listed in all standard methods, its isomer trans-1,4-dichloro-2-butene (B41546) is, and the analytical principles are directly applicable. epa.govepa.gov During such analyses, potential interferences can arise from co-eluting compounds that produce ions with the same m/z values. ca.gov For example, the m/z 75 ion from trans-1,4-dichloro-2-butene can interfere with the quantification of 1,2,3-trichloropropane (B165214) if they are not chromatographically resolved. ca.gov

Table 1: Illustrative GC-MS Analytical Conditions for Volatile Organic Compounds

| Parameter | Condition |

|---|---|

| GC System | Shimadzu GCMS-QP2020 NX or equivalent glsciences.eu |

| Column | TC-VMS, 0.25 mm I.D. x 30 m, df = 1.40 µm glsciences.eu |

| Oven Temp. Program | 40°C (hold 2.5 min) – 7°C/min – 70°C - 25°C/min - 220°C (hold 2 min) glsciences.eu |

| Carrier Gas | Helium chemours.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV uni-saarland.deepa.gov |

| Mass Scan Range | 35-260 amu epa.gov |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This capability allows for the determination of a compound's exact mass, which can be used to deduce its elemental composition with high confidence. gcms.cz While standard, low-resolution mass spectrometry measures nominal mass (the integer mass of the most abundant isotope), HRMS can distinguish between molecules that have the same nominal mass but different molecular formulas (isobars). alevelchemistry.co.uk

The molecular formula of this compound is C₄H₅Cl₃. To calculate its exact monoisotopic mass, the precise masses of the most abundant isotopes of each element must be used:

¹H = 1.00783 u

¹²C = 12.00000 u

³⁵Cl = 34.96885 u

The exact mass is calculated as: (4 x 12.00000) + (5 x 1.00783) + (3 x 34.96885) = 48.00000 + 5.03915 + 104.90655 = 157.94570 u

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure this value with mass accuracies of less than 5 parts per million (ppm). gcms.cz This high accuracy allows for the unambiguous confirmation of the elemental formula. For instance, another compound might have a nominal mass of 158, but its exact mass would differ significantly, as shown in the table below.

Table 2: Comparison of Exact Masses for Isobaric Compounds

| Compound | Molecular Formula | Nominal Mass | Exact Monoisotopic Mass |

|---|---|---|---|

| This compound | C₄H₅³⁵Cl₃ | 158 | 157.94570 u |

By providing a highly accurate mass measurement, HRMS serves as a definitive tool for confirming the identity of this compound and distinguishing it from other compounds, which is crucial in complex sample analysis. gcms.cz

X-ray Diffraction Studies for Solid-State Structural Conformation of this compound Derivatives

Research has been conducted on the intramolecular cyclization of compounds structurally related to chlorinated butenes. researchgate.net For example, studies on the cyclization of products derived from the addition of trichloroacetic acid derivatives to 1,1-dichloro-4-methyl-1,3-pentadiene have led to the formation of substituted cyclobutane (B1203170) derivatives. researchgate.net The starting materials in these reactions are acyclic chlorinated dienes, and their subsequent metal-catalyzed cyclization yields cyclic compounds whose stereochemistry is of significant interest.

In one such study, the major product of a copper-catalyzed intramolecular cyclization was isolated as a crystalline solid. researchgate.net An X-ray diffraction analysis was performed on these crystals to unambiguously determine the relative configuration of the substituents on the cyclobutane ring. The study revealed that the major isomer possessed a cis-configuration, where the chloro and trichloromethyl groups were on the same side of the cyclobutane ring. researchgate.net This structural determination would have been ambiguous using spectroscopic methods like NMR alone. The X-ray data provided precise bond lengths and angles, confirming the endo-cyclization pathway of the reaction.

Such studies on the crystalline derivatives demonstrate the power of X-ray diffraction in elucidating complex three-dimensional structures. The insights gained from the solid-state conformation of these cyclized products are crucial for understanding reaction mechanisms, such as the role of metal coordination in directing the stereochemical outcome of the cyclization of chlorinated butene and diene systems. researchgate.net

Computational Chemistry and Theoretical Studies on 1,1,4 Trichloro 2 Butene

Quantum Chemical Calculations of Molecular Structure and Conformation of 1,1,4-Trichloro-2-butene

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational preferences of molecules. For a molecule like this compound, these methods can predict bond lengths, bond angles, and the relative energies of different spatial arrangements.

Density Functional Theory (DFT) and Ab Initio Approaches for Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the optimized geometry of molecules. chemrxiv.org For chlorinated alkenes, methods like B3LYP and M06-2X, often paired with basis sets such as 6-31G(d,p) or aug-cc-pVTZ, have been shown to provide reliable results. copernicus.orgresearchgate.net These calculations account for electron correlation effects, which are crucial for accurately modeling molecules with electronegative atoms like chlorine. chemrxiv.org

For this compound, a geometry optimization would likely be performed to find the lowest energy structure. This would involve calculating the electronic energy for various atomic arrangements until a minimum is reached. The resulting data would provide precise bond lengths and angles. For instance, studies on similar chlorinated hydrocarbons have established typical C-Cl bond lengths and the influence of chlorine substitution on the carbon backbone.

Table 1: Representative Calculated Bond Parameters for a Generic Chloroalkene Note: This table is illustrative and based on general findings for chlorinated alkenes, not specific calculations for this compound.

| Parameter | Typical Calculated Value Range | Method/Basis Set Example |

| C-Cl Bond Length | 1.75 - 1.85 Å | B3LYP/6-31G(d,p) |

| C=C Bond Length | 1.33 - 1.35 Å | M06-2X/aug-cc-pVTZ |

| C-C Single Bond Length | 1.48 - 1.52 Å | B3LYP/6-31G(d,p) |

| C-C-Cl Bond Angle | 109° - 112° | M06-2X/aug-cc-pVTZ |

Conformational Landscape Analysis

The presence of single bonds in this compound allows for rotation, leading to different conformers. Conformational analysis involves mapping the potential energy surface as a function of these rotational degrees of freedom to identify stable conformers and the energy barriers between them. semanticscholar.orgupenn.edu

For this compound, the key dihedral angles would be around the C2-C3 and C3-C4 bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. Studies on similar molecules, like cis-butene, have identified multiple conformers, including minima and transition states on the potential energy surface. semanticscholar.orgresearchgate.net For this compound, the bulky and electronegative chlorine atoms would significantly influence the conformational preferences, likely favoring staggered arrangements to minimize steric hindrance and electrostatic repulsion. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling for this compound Transformations

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. nist.gov This involves identifying transition states and mapping the reaction coordinates to understand how reactants are converted into products.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. Locating the TS is crucial for understanding the reaction mechanism and calculating the activation energy. researchgate.net Various algorithms are used to find these structures, which are characterized by having exactly one imaginary vibrational frequency.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net This involves following the path of steepest descent from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. researchgate.net IRC calculations provide a detailed picture of the geometric changes that occur during the reaction. researchgate.net

Energetic Profiles of Key Reaction Pathways (e.g., Elimination, Substitution, Addition)

For this compound, several reaction pathways are of interest, including elimination, substitution, and addition reactions. Computational chemistry can be used to calculate the energetic profiles for these pathways.

Elimination Reactions: Dehydrochlorination (the removal of HCl) is a common reaction for chloroalkanes and chloroalkenes. nist.govnist.gov Computational studies on similar molecules have shown that these reactions often proceed through a four-membered cyclic transition state. researchgate.netresearchgate.net The activation energy for such a reaction can be calculated as the energy difference between the transition state and the reactants.

Substitution Reactions: Nucleophilic substitution, where a chlorine atom is replaced by a nucleophile, is another important reaction type. nih.gov Computational models can be used to study the energetics of SN1 and SN2 pathways, helping to predict which mechanism is favored under different conditions.

Addition Reactions: The double bond in this compound can undergo addition reactions. For example, the addition of another chlorine molecule would lead to a tetrachlorobutane. Computational studies can model the approach of the electrophile to the double bond and determine the activation barrier for the reaction.

Table 2: Illustrative Calculated Activation Energies for Reactions of Chlorinated Alkenes Note: This table presents hypothetical data based on typical values found for related compounds to illustrate the concept.

| Reaction Type | Reactant | Product | Calculated Activation Energy (kJ/mol) | Computational Method Example |

| Elimination | 3-chloro-3-methylbut-1-ene | Isoprene + HCl | ~200 | MPW1PW91/6-31G(d,p) researchgate.net |

| Substitution | Methyl Chloride + OH- | Methanol + Cl- | ~110 | B3LYP/6-31+G(d,p) |

| Addition | Ethene + Cl2 | 1,2-dichloroethane | ~50 | CCSD(T)/aug-cc-pVTZ |

Kinetic and Thermodynamic Studies of this compound Reactions via Computational Methods

Computational methods can provide valuable insights into the kinetics and thermodynamics of chemical reactions. mit.edu By calculating the Gibbs free energies of reactants, transition states, and products, key thermodynamic and kinetic parameters can be determined. umw.edu

Thermodynamic properties such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp(T)) can be estimated using methods like group additivity, which can be refined with data from quantum chemical calculations. acs.org For a molecule like this compound, these calculations would help in assessing its stability relative to its isomers and predicting the equilibrium position of reactions.

From the calculated activation energies (Ea) and the application of Transition State Theory (TST), rate constants (k) for reactions can be estimated using the Arrhenius equation. researchgate.net These calculations are crucial for understanding how temperature affects reaction rates and for building predictive models of chemical reactivity. researchgate.net

Rate Constant Prediction using Transition State Theory (e.g., RRKM Theory)

No published research was found that specifically calculates the rate constants for the reactions of this compound using Transition State Theory or RRKM theory. Such studies are essential for understanding the kinetics of its unimolecular or bimolecular reactions, which are crucial for predicting its environmental fate and behavior in chemical synthesis. Without dedicated computational investigation into the potential energy surface and transition states of this compound reactions, no data tables or detailed findings can be presented.

Thermodynamic Parameters of Reaction Intermediates and Products

There is a lack of available literature detailing the thermodynamic parameters of reaction intermediates and products originating from this compound. Theoretical calculations, such as Density Functional Theory (DFT), are necessary to determine the enthalpies, entropies, and Gibbs free energies of these species. This information is vital for understanding the favorability and pathways of its potential reactions. In the absence of such studies, no data tables on the thermodynamic properties of its reaction intermediates can be provided.

Environmental Transformation Pathways of 1,1,4 Trichloro 2 Butene

Abiotic Degradation Processes of 1,1,4-Trichloro-2-butene

Abiotic degradation encompasses the chemical transformation of compounds in the environment without the involvement of biological organisms. For this compound, these processes are critical in determining its persistence and transformation in soil and water.

Hydrolysis Mechanisms in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of chlorinated alkenes like this compound, hydrolysis can lead to the replacement of a chlorine atom with a hydroxyl group, forming chlorinated alcohols. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

In a study on its isomer, 2,3,4-trichloro-1-butene (B1195082), dehydrochlorination in the presence of a methanolic solution of sodium hydroxide (B78521) was observed to follow second-order reaction kinetics, suggesting an E2 elimination mechanism. nih.gov While this is not a direct hydrolysis reaction, it indicates the potential for base-catalyzed elimination and substitution reactions in aqueous environments.

Photolytic Degradation Pathways under UV Irradiation

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation from the sun. This process can be a significant environmental degradation pathway for many organic pollutants.

Specific studies on the photolytic degradation of this compound are scarce. However, research on other chlorinated alkenes indicates that they can undergo direct photolysis by absorbing UV radiation, leading to the cleavage of carbon-chlorine bonds. This process can generate highly reactive free radicals, which can then participate in a variety of secondary reactions, including reactions with oxygen to form various oxygenated byproducts.

The presence of photosensitizers in the environment, such as humic substances, can also promote indirect photolysis. These substances absorb solar radiation and transfer the energy to the pollutant molecule, leading to its degradation. The degradation products of chlorinated alkenes under UV irradiation can include less chlorinated alkenes, chlorinated alcohols, aldehydes, and carboxylic acids. For example, the UV irradiation of trichloroethylene (B50587) (TCE) in the presence of hydrogen peroxide leads to the formation of formic, oxalic, dichloroacetic, and monochloroacetic acids. researchgate.net

Reductive Dehalogenation in Anaerobic Conditions (e.g., with Zero-Valent Metals)

Reductive dehalogenation is a process in which a halogen atom on a molecule is replaced by a hydrogen atom. This is a key transformation pathway for chlorinated compounds in anaerobic environments, such as saturated soils and sediments. Zero-valent metals, particularly zero-valent iron (ZVI), have been extensively studied and used for the remediation of groundwater contaminated with chlorinated solvents.

While direct studies on this compound are limited, research on other chlorinated butenes demonstrates the effectiveness of ZVI in their degradation. scispace.comnih.gov The degradation of chlorinated butenes by granular iron has been shown to follow pseudo-first-order kinetics. scispace.com The reaction involves the transfer of electrons from the iron surface to the chlorinated organic molecule, leading to the cleavage of the carbon-chlorine bond.

Studies on isomers and related compounds suggest that this compound would likely undergo reductive dechlorination in the presence of ZVI. The probable degradation pathway would involve sequential removal of chlorine atoms. For instance, a study on 2,3,4-trichlorobutene-1 (an isomer) showed that it was transformed to chloroprene (B89495) as an intermediate via a reductive β-elimination pathway. scispace.com Other chlorinated butenes have been observed to degrade to 1,3-butadiene, which is then hydrogenated to a mixture of butenes and n-butane. nih.gov

| Compound | Half-life (normalized) with Granular Iron | Degradation Products | Reference |

| trans-1,4-dichlorobutene-2 | 5.1 - 7.5 h | 1,3-butadiene, butenes, n-butane | scispace.comnih.gov |

| 3,4-dichlorobutene-1 | 5.1 - 7.5 h | 1,3-butadiene, butenes, n-butane | scispace.comnih.gov |

| 2,3,4-trichlorobutene-1 | 5.1 - 7.5 h | Chloroprene, 1,3-butadiene, butenes, n-butane | scispace.comnih.gov |

Note: The data presented is for isomers and related chlorinated butenes, as specific data for this compound is not available.

Biotic Degradation Mechanisms of this compound

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. These processes are fundamental to the natural attenuation of pollutants in the environment.

Microbial Transformation Pathways and Metabolite Identification

The microbial degradation of chlorinated hydrocarbons can occur under both aerobic and anaerobic conditions. Under aerobic conditions, bacteria often utilize oxygenases to initiate the degradation process. These enzymes can co-metabolically degrade chlorinated compounds, meaning the degradation occurs even though the microbe does not derive energy from it.

While no studies have specifically identified microbial strains capable of degrading this compound, research on other chlorinated alkenes suggests that certain bacteria, such as those from the genera Pseudomonas and Rhodococcus, could potentially degrade it. For example, Pseudomonas cepacia G4 can degrade trichloroethylene. nih.gov The degradation pathways for chlorinated alkenes often involve initial oxidation to form epoxides, which are then further metabolized.

Under anaerobic conditions, reductive dechlorination is a common microbial degradation pathway. Bacteria capable of "dehalorespiration" use chlorinated compounds as terminal electron acceptors in their respiratory chain. This process leads to the sequential removal of chlorine atoms.

Given the structure of this compound, it is plausible that both aerobic co-metabolism and anaerobic reductive dechlorination could be viable degradation pathways. The identification of specific metabolites would require dedicated microbial degradation studies.

Enzymatic Dechlorination Processes

The key to microbial degradation lies in the action of specific enzymes. A variety of dehalogenases have been identified that can cleave carbon-halogen bonds. These enzymes are broadly classified based on their reaction mechanisms, which include hydrolytic, reductive, and oxygenolytic dehalogenation.

Hydrolytic dehalogenases replace a halogen atom with a hydroxyl group from water.

Reductive dehalogenases replace a halogen atom with a hydrogen atom. This is a key process in anaerobic degradation.

Oxygenases incorporate one or two atoms of oxygen into the substrate, which can lead to the destabilization of the molecule and subsequent dehalogenation.

While no enzymes have been specifically characterized for their activity on this compound, the broad substrate specificity of some dehalogenases suggests they may be capable of transforming this compound. For instance, certain haloalkane dehalogenases have been shown to act on a range of chlorinated alkanes and alkenes. nih.gov Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also known to produce extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases that can degrade a wide variety of recalcitrant organic pollutants, including chlorinated compounds. nih.govusda.gov These enzymes generate highly reactive radicals that can initiate the degradation process.

Aerobic and Anaerobic Biodegradation Studies

The environmental fate of this compound is significantly influenced by microbial activity. Both aerobic and anaerobic biodegradation processes can contribute to its transformation, although specific studies on this particular isomer are limited. However, extensive research on the biodegradation of other chlorinated alkenes, including dichlorobutenes and trichloroethenes, provides a strong basis for inferring the potential pathways for this compound.

Under aerobic conditions, the initial attack on chlorinated alkenes is often mediated by oxygenase enzymes, such as monooxygenases and dioxygenases. These enzymes introduce oxygen atoms into the molecule, leading to the formation of unstable intermediates that can be further metabolized. For instance, propylene-grown Xanthobacter cells have been shown to degrade various chlorinated alkenes, including cis- and trans-1,2-dichloroethylene (B151667) and 1,3-dichloropropylene, through the action of alkene monooxygenase asm.org. This process, known as co-metabolism, involves the fortuitous degradation of a compound by enzymes that are synthesized for the metabolism of another primary substrate eurochlor.org. It is plausible that similar enzymatic systems could initiate the aerobic degradation of this compound. The initial oxidation could lead to the formation of an epoxide, which would then undergo further enzymatic or spontaneous transformations, ultimately leading to the cleavage of the carbon chain and the release of chloride ions.

Anaerobic biodegradation of chlorinated hydrocarbons typically proceeds through reductive dechlorination. In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms usgs.govmdpi.com. This process is particularly effective for highly chlorinated compounds nih.gov. While direct evidence for the anaerobic biodegradation of this compound is scarce, studies on related compounds such as dichlorobutenes suggest that reductive dechlorination is a viable pathway. For example, the degradation of trans-1,4-dichlorobutene-2 has been studied in the context of remediation with granular iron, which facilitates reductive dechlorination scispace.com. Microbial communities in anaerobic environments, particularly those containing dehalogenating bacteria, could potentially mediate similar reactions for this compound. The process would likely involve the stepwise removal of chlorine atoms, leading to the formation of less chlorinated butenes and eventually to non-chlorinated products.

The following tables summarize findings from studies on the biodegradation of analogous chlorinated compounds, providing insights into the potential enzymes and pathways for this compound.

Table 1: Aerobic Biodegradation of Chlorinated Alkenes by Oxygenase Enzymes

| Substrate | Microorganism/Enzyme | Key Findings | Reference |

| cis-1,2-Dichloroethylene | Xanthobacter sp. (Alkene Monooxygenase) | Cometabolic degradation observed. | asm.org |

| Trichloroethylene | Methane Monooxygenase | Oxidation to TCE epoxide, followed by degradation to various chloroacetic acids. | usgs.gov |

| 1,3-Dichloropropylene | Xanthobacter sp. (Alkene Monooxygenase) | Cometabolic degradation demonstrated. | asm.org |

| 2,3-Dichloropropylene | Xanthobacter sp. (Alkene Monooxygenase) | Cometabolic degradation observed. | asm.org |

Table 2: Anaerobic Reductive Dechlorination of Chlorinated Hydrocarbons

| Substrate | Condition/System | Key Findings | Reference |

| Tetrachloroethene (PCE) | Anaerobic microbial consortia | Serves as an electron acceptor, undergoing reductive dechlorination. | usgs.gov |

| trans-1,4-Dichlorobutene-2 | Granular Iron | Reductive dechlorination to less chlorinated intermediates. | scispace.com |

| Chlorinated Ethenes | Organohalide-respiring bacteria | Use chlorinated ethenes as electron acceptors in anaerobic respiration. | mdpi.com |

Applications of 1,1,4 Trichloro 2 Butene in Organic Synthesis

1,1,4-Trichloro-2-butene as a Building Block for Functionalized Organic Compounds

The reactivity of this compound, conferred by its combination of a double bond and multiple chlorine substituents, allows for its use as a precursor to a range of organic molecules.

Precursor to Diene and Chloroprene (B89495) Monomers

While various chlorinated butenes serve as precursors in the production of chloroprene, a key monomer for the synthetic rubber neoprene, the specific role of this compound in this capacity is not extensively documented in readily available scientific literature. The industrial production of chloroprene has historically involved the chlorination of butadiene, which yields a mixture of dichlorobutenes. These are then typically isomerized and dehydrochlorinated to form chloroprene. For instance, 2,3,4-trichloro-1-butene (B1195082) is known to be an intermediate in the synthesis of 2,3-dichloro-1,3-butadiene, a monomer that can be copolymerized with chloroprene. However, specific pathways detailing the conversion of this compound to diene or chloroprene monomers are not prominently described.

Synthesis of Butane (B89635) Derivatives (e.g., Butane-1,4-diol, Adiponitrile)

The synthesis of important industrial chemicals such as butane-1,4-diol and adiponitrile often involves intermediates derived from butadiene. For example, 1,4-dichloro-2-butene is a well-known precursor in one of the manufacturing routes for adiponitrile, a key component in the production of nylon. This process typically involves the reaction of 1,4-dichloro-2-butene with a cyanide source, followed by hydrogenation. Similarly, 1,4-dichloro-2-butene can be a starting material for the synthesis of butane-1,4-diol.

Despite the established synthetic routes from other chlorinated butene isomers, the direct application of this compound as a primary precursor for the industrial synthesis of butane-1,4-diol and adiponitrile is not well-documented in the reviewed literature. The presence of an additional chlorine atom on the double bond carbon significantly alters the electronic properties and reactivity of the molecule compared to its dichlorinated counterparts, which may necessitate different synthetic strategies that are not currently detailed in publicly accessible research.

Integration of this compound into Polymer Synthesis

Role of this compound in the Preparation of Specialty Chemicals (e.g., Dyes, Pigments, Agrochemicals)

The utility of chlorinated hydrocarbons as intermediates in the synthesis of specialty chemicals is a cornerstone of the chemical industry. The reactivity of the carbon-chlorine bonds and the double bond in this compound suggests its potential as a starting material for the synthesis of complex molecules, including those used as dyes, pigments, or in agrochemicals. For instance, the introduction of chromophoric or auxochromic groups through substitution of the chlorine atoms could potentially lead to the formation of dye molecules. Similarly, its carbon skeleton could be elaborated to form the core structure of various agrochemicals. However, a review of the available scientific literature does not provide specific, detailed examples of the commercial or widespread use of this compound for these applications.

While the structural features of this compound suggest its potential as a versatile intermediate in organic synthesis, there is a notable lack of detailed research and documented applications for this specific isomer in the production of diene and chloroprene monomers, butane derivatives like butane-1,4-diol and adiponitrile, polymers, and specialty chemicals such as dyes, pigments, and agrochemicals. Further research would be necessary to fully elucidate the synthetic utility of this particular chlorinated butene.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 1,1,4-Trichloro-2-butene?

- Methodological Answer : Chlorination of 2-butene derivatives (e.g., 1,4-dichloro-2-butene) using controlled radical or electrophilic addition protocols under inert atmospheres is a common approach. Reaction progress can be monitored via gas chromatography (GC) with a DB-5MS column (60 m × 0.25 mm, 0.25 μm film thickness) and temperature programming (40°C to 250°C at 10°C/min) to resolve intermediates . Product purity should be confirmed via NMR (¹H/¹³C) and FT-IR spectroscopy, with attention to C-Cl stretching bands (~550–750 cm⁻¹) .

Q. How can researchers distinguish between structural isomers (e.g., 1,1,4- vs. 1,2,3-Trichloro-2-butene) in synthetic mixtures?

- Methodological Answer : Combine GC retention indices (using semi-polar columns like DB-624) with high-resolution mass spectrometry (HRMS) for precise mass/charge (m/z) analysis. For example, this compound exhibits distinct fragmentation patterns compared to 1,2,3-isomers due to chlorine positioning. IR spectroscopy further differentiates isomers via C=C and C-Cl vibrational mode shifts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adopt protocols analogous to trichlorobenzene handling: use nitrile gloves, fume hoods, and impermeable lab coats. Store samples at 0–6°C in amber glass vials to minimize photodegradation . Avoid contact with reducing agents (e.g., NaBH₄) to prevent uncontrolled exothermic reactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?

- Methodological Answer : Cross-validate data using multiple sources (e.g., NIST thermochemistry databases and experimental calorimetry). For instance, if boiling point discrepancies exceed ±5°C, conduct dynamic vapor pressure measurements via ebulliometry or static-cell techniques under controlled pressure (0.1–760 mmHg) . Compare results with computational models (e.g., COSMO-RS) to identify systematic errors .

Q. What experimental strategies are effective for studying environmental degradation pathways of chlorinated butenes in aqueous systems?

- Methodological Answer : Simulate hydrolysis and photolysis using EPA Method 1625C for semi-volatile analysis. Monitor degradation products (e.g., dichlorobutenes, chlorinated aldehydes) via GC-ECD or LC-MS/MS with electrospray ionization (ESI). For mechanistic insights, employ isotopically labeled analogs (e.g., ¹³C-1,1,4-Trichloro-2-butene) to track bond cleavage patterns .

Q. How can reaction mechanisms involving nucleophilic substitution (Sₙ) at the allylic chlorine sites of this compound be elucidated?

- Methodological Answer : Use kinetic isotope effects (KIE) and stereochemical probes. For example, compare reaction rates of this compound with deuterated analogs (e.g., D₂O solvent) to identify rate-determining steps. X-ray crystallography of intermediates (e.g., transition metal complexes) can clarify stereoelectronic effects, as demonstrated in analogous chlorophenyl systems .

Data Contradiction Analysis

Q. What approaches mitigate conflicting data on the stability of this compound under oxidative conditions?

- Methodological Answer : Perform accelerated stability testing using differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare oxidative stability in air vs. O₂-saturated environments. Conflicting results may arise from trace metal impurities (e.g., Fe³⁺), which catalyze degradation; thus, include chelating agents (e.g., EDTA) in experimental replicates .

Tables for Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.